3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, methoxy, propanoyl, tetrahydroisoquinoline, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Propanoyl Group: This step involves the acylation of the tetrahydroisoquinoline core using propanoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of fluorine and methoxy substituents on biological activity.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, while the fluorine and methoxy groups can enhance binding affinity and selectivity. The propanoyl group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide: Lacks the fluorine substituent.
3-fluoro-4-methoxy-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide: Contains an acetyl group instead of a propanoyl group.
Uniqueness
The presence of both fluorine and methoxy groups in 3-fluoro-4-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide imparts unique electronic and steric properties, which can enhance its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-19(23)22-9-8-13-4-5-15(10-14(13)12-22)21-27(24,25)16-6-7-18(26-2)17(20)11-16/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREMMXIMLWHWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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